3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound features a chromone core substituted with both a 4-methoxyphenyl group and a 4-methoxybenzoate ester, which may impart unique chemical and biological properties. The compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its structural characteristics that influence reactivity and solubility.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, where it is often available for research purposes. Its molecular structure has been documented in databases such as PubChem, which provides detailed chemical information including synthesis methods, properties, and classifications.
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is classified under the following categories:
The synthesis of 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate typically involves several key steps:
The reactions typically require careful control of temperature and reaction times to optimize yields. The use of solvents such as dichloromethane or toluene may be necessary during various stages to facilitate solubility and reaction kinetics.
The molecular formula for 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate is C22H20O5. Its structure features:
The compound's structural data can be represented in various formats:
InChI=1S/C22H20O5/c1-15(24)18-10-11-19(25)21(12-18)26-22(20(19)27)14-6-5-13(23)7-8/h5-12H,1H3
This representation provides insights into its connectivity and stereochemistry.
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate can participate in various chemical reactions due to its functional groups:
These reactions are typically performed in controlled environments to prevent side reactions and ensure high yields of desired products.
The mechanism of action for this compound primarily revolves around its interactions with biological targets, potentially influencing pathways involved in cell signaling or metabolic processes. While specific mechanisms are not fully elucidated, compounds with similar structures have been shown to exhibit:
Experimental studies would be required to quantify these activities and elucidate specific pathways affected by this compound.
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate has several potential applications:
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7